Selpercatinib is an orally administered selective inhibitor of the RET (rearranged during transfection) tyrosine kinase, which plays a crucial role in cell signaling pathways associated with growth and differentiation. This small molecule, marketed under the brand name Retevmo, is primarily utilized in the treatment of cancers characterized by alterations in the RET gene, such as non-small cell lung cancer and medullary thyroid cancer. The compound has garnered attention for its specificity towards RET kinases, making it a pivotal therapy for patients with RET-driven malignancies .
Selpercatinib acts as a highly selective inhibitor of the RET protein, a receptor tyrosine kinase. RET plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. Mutations or fusions in the RET gene can lead to its abnormal activation, promoting uncontrolled cell proliferation and tumor formation [].
By binding to the ATP-binding pocket of the RET kinase domain, selpercatinib disrupts the transfer of phosphate groups, a critical step in RET signaling. This inhibition blocks the downstream signaling cascade, ultimately leading to cancer cell death or growth arrest [].
Clinical trials and ongoing research have identified potential safety concerns associated with selpercatinib treatment:
Selpercatinib functions by binding to the ATP-binding site of the RET kinase, thereby inhibiting its autophosphorylation and subsequent downstream signaling pathways that lead to tumor cell proliferation. The inhibition mechanism involves competitive binding with ATP, which effectively locks the kinase in an inactive state. This action prevents the activation of signaling cascades that are critical for cancer cell survival and growth .
The chemical formula for selpercatinib is C29H31N7O3, with a molecular weight of approximately 525.613 g/mol. Its structure includes various functional groups that contribute to its pharmacological activity, including a pyrazolo[1,5-a]pyridine core and multiple nitrogen-containing moieties .
Selpercatinib exhibits potent biological activity against various RET mutations and fusions, displaying IC50 values ranging from 0.92 to 67.8 nM depending on the specific RET genotype. It is also noted for its inhibitory effects on other tyrosine kinase receptors such as vascular endothelial growth factor receptor 1, vascular endothelial growth factor receptor 3, and fibroblast growth factor receptors 1, 2, and 3 at clinically relevant concentrations . The drug has shown significant efficacy in clinical trials, achieving objective response rates in patients with RET-altered tumors.
The synthesis of selpercatinib involves several complex organic reactions to construct its multi-functional structure. Key steps typically include:
The precise synthetic pathway may vary based on specific laboratory techniques and conditions employed during the synthesis process .
Selpercatinib is primarily indicated for:
The drug's unique targeting mechanism allows it to provide therapeutic benefits where conventional treatments may fail.
Selpercatinib has been shown to interact with various drugs due to its metabolism primarily through the cytochrome P450 system, particularly CYP3A4. Notable interactions include:
Monitoring for potential drug-drug interactions is essential during treatment to avoid adverse effects .
Several compounds exhibit similar mechanisms or target pathways as selpercatinib. These include:
| Compound Name | Mechanism of Action | Indications |
|---|---|---|
| Pralsetinib | Selective RET inhibitor | Non-small cell lung cancer, thyroid cancers |
| Vandetanib | Inhibits vascular endothelial growth factor receptor and RET | Medullary thyroid cancer |
| Cabozantinib | Multi-targeted kinase inhibitor (including MET and VEGFR) | Medullary thyroid cancer, renal cell carcinoma |
Selpercatinib stands out due to its high specificity for RET kinases compared to other inhibitors that may target multiple pathways or kinases indiscriminately. Its ability to effectively treat cancers driven by specific RET alterations makes it a vital option in precision oncology .
Selpercatinib possesses the systematic International Union of Pure and Applied Chemistry name: 6-(2-hydroxy-2-methylpropoxy)-4-[6-[6-[(6-methoxy-3-pyridinyl)methyl]-3,6-diazabicyclo[3.1.1]hept-3-yl]-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-carbonitrile [1] [7] [8]. This complex nomenclature reflects the intricate multi-ring structure characteristic of this advanced kinase inhibitor compound [3].
The molecular formula of selpercatinib is C29H31N7O3, indicating a composition of twenty-nine carbon atoms, thirty-one hydrogen atoms, seven nitrogen atoms, and three oxygen atoms [1] [2] [3]. This elemental composition places selpercatinib within the category of nitrogen-rich heterocyclic organic compounds with significant molecular complexity [4] [5].
The Chemical Abstracts Service registry number for selpercatinib is 2152628-33-4, providing a unique numerical identifier for this compound in chemical databases and regulatory systems [1] [2] [6]. Additional standardized identifiers include the European Community number 843-660-2 and the Unique Ingredient Identifier CEGM9YBNGD [1].
The International Chemical Identifier representation is: InChI=1S/C29H31N7O3/c1-29(2,37)18-39-24-9-25(28-21(10-30)13-33-36(28)17-24)20-5-6-26(31-12-20)34-15-22-8-23(16-34)35(22)14-19-4-7-27(38-3)32-11-19/h4-7,9,11-13,17,22-23,37H,8,14-16,18H2,1-3H3 [4]. The corresponding InChI Key is XIIOFHFUYBLOLW-UHFFFAOYSA-N, providing a hashed version for rapid database searching [4].
The Simplified Molecular Input Line Entry System representation is: COC1=NC=C(CN2C3CC2CN(C3)C4=CC=C(C=N4)C5=CC(OCC(C)(C)O)=CN6N=CC(C#N)=C56)C=C1 [4] [18]. This linear notation enables computational processing and structural analysis of the selpercatinib molecule [4].
The molecular weight of selpercatinib is precisely 525.613 grams per mole, as determined through high-resolution mass spectrometry analysis [1] [2] [10]. Some sources report slight variations such as 525.60 grams per mole or 525.6015 grams per mole, reflecting different measurement conditions and rounding conventions [3] [4] [5].
The exact mass of selpercatinib is 525.2488 atomic mass units, representing the mass calculated using the most abundant isotopes of each element [5]. This distinction between molecular weight and exact mass is crucial for mass spectrometric identification and structural confirmation [5].
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 525.613 | g/mol |
| Exact Mass | 525.2488 | amu |
| Molecular Formula | C29H31N7O3 | - |
| Elemental Composition | C: 66.28%, H: 5.94%, N: 18.64%, O: 9.13% | % by mass |
Selpercatinib exhibits a complex multi-ring architecture centered around a pyrazolo[1,5-a]pyridine core structure [1] [7] [12]. This heterocyclic framework serves as the primary scaffold upon which additional functional groups and ring systems are attached [11] [12]. The molecule contains multiple interconnected ring systems including methylpyridine, 3,6-diazobicycloheptane, pyridine, and pyrazolopyridine moieties [12].
The structural analysis reveals that selpercatinib possesses a nine-membered pyrazolo ring system that occupies the adenosine pocket of its target receptor [11]. The compound's architecture is specifically designed to occupy both front and back pockets in the active site clefts through a novel binding mode that wraps around specific amino acid residues [11].
The central pyrazolo[1,5-a]pyridine ring system is substituted at multiple positions, with a carbonitrile group at the 3-position and a hydroxymethylpropoxy group attached to the pyrazolo ring [7] [8]. This substitution pattern is critical for the compound's biological activity and binding specificity [8].
The selpercatinib molecule contains several distinct functional groups arranged in specific spatial orientations [12]. The primary functional groups include a nitrile group (-C≡N), multiple methoxy groups (-OCH3), hydroxyl groups (-OH), and various nitrogen-containing heterocycles [7] [8] [12].
The compound features a 6-methoxypyridin-3-yl group connected through a methylene bridge to a 3,6-diazabicyclo[3.1.1]heptane system [7] [8]. This bicyclic diazabicycloheptane structure provides conformational rigidity and specific spatial positioning of the attached pyridine ring [11] [12].
A 2-hydroxy-2-methylpropoxy substituent is attached to the pyrazolo[1,5-a]pyridine core, contributing to the compound's overall three-dimensional structure and binding properties [7] [8]. The spatial arrangement of these functional groups creates distinct molecular regions that interact with specific binding sites on the target protein [11].
| Functional Group | Position | Spatial Role |
|---|---|---|
| Carbonitrile | 3-position of pyrazolo[1,5-a]pyridine | Adenosine pocket interaction |
| Methoxy | 6-position of pyridine | Hydrophobic contact |
| Hydroxymethylpropoxy | 6-position of pyrazolo[1,5-a]pyridine | Solvent front projection |
| Diazabicycloheptane | Bridging position | Conformational rigidity |
Selpercatinib exhibits an achiral molecular structure with no defined stereocenters, as confirmed by crystallographic and computational analysis [4]. The stereochemistry classification indicates zero defined stereocenters out of two potential sites, with no E/Z centers present in the molecule [4]. This achiral nature simplifies the compound's synthesis and eliminates concerns regarding stereoisomeric purity [4].
The optical activity of selpercatinib is reported as none, consistent with its achiral structure [4]. The absence of asymmetric centers means that selpercatinib exists as a single structural entity without enantiomeric forms [4]. This structural characteristic is advantageous for pharmaceutical development as it eliminates the need for chiral separation or stereoselective synthesis [4].
Despite the overall achiral nature, the molecule possesses significant conformational complexity due to the multiple ring systems and rotatable bonds [12]. Computational analysis using density functional theory with the B3LYP method and 6-311G+(2d,p) basis set has revealed specific bond angles and bond lengths that define the three-dimensional structure [12].
Selpercatinib exists as an off-white to white solid powder under standard conditions [7] [10]. The compound exhibits a slightly hygroscopic nature, meaning it has a tendency to absorb moisture from the surrounding atmosphere [9]. This physical characteristic is important for storage and handling considerations in pharmaceutical applications [9].
The crystalline nature of selpercatinib has been extensively characterized, with multiple polymorphic forms identified [9] [14]. The most stable crystalline form, designated as Form 1, is present in commercial pharmaceutical preparations [14]. Additional polymorphic forms including Form A and Form B have been characterized, each exhibiting distinct physical properties [14] [24].
Form A of selpercatinib demonstrates superior thermal stability with a higher melting point and enthalpy of fusion compared to other polymorphic forms [14]. This form shows practically no interaction with water vapor, exhibiting non-hygroscopic behavior that preserves physicochemical properties regardless of relative humidity [14].
| Physical Property | Value | Method |
|---|---|---|
| Physical State | Solid powder | Visual observation |
| Color | Off-white to white | Visual assessment |
| Hygroscopicity | Slightly hygroscopic | Dynamic vapor sorption |
| Crystallinity | Crystalline | X-ray powder diffraction |
The solubility profile of selpercatinib demonstrates significant pH dependence, with highest solubility observed in acidic media and decreasing solubility as pH increases [9]. In dimethyl sulfoxide, selpercatinib achieves a solubility of 33 milligrams per milliliter, equivalent to 62.78 millimolar concentration [15]. The compound shows poor solubility in water and ethanol, being classified as insoluble in these common solvents [15] [18].
Specific solubility data indicates that selpercatinib can be dissolved in dimethyl sulfoxide up to 20 millimolar concentration, while maintaining stability for analytical and research applications [7] [18]. The pH-dependent solubility profile is particularly relevant for pharmaceutical formulation development and bioavailability considerations [9].
The brain-to-plasma partition coefficient (Kp,uu,brain) of selpercatinib has been determined to be 0.20, indicating moderate central nervous system penetration [17]. This partition coefficient is relevant for understanding the compound's distribution and potential efficacy in treating central nervous system metastases [17].
| Solvent | Solubility | Concentration |
|---|---|---|
| Dimethyl sulfoxide | 33 mg/mL | 62.78 mM |
| Water | Insoluble | <0.1 mg/mL |
| Ethanol | Insoluble | <0.1 mg/mL |
| Brain tissue (Kp,uu) | 0.20 | Partition coefficient |
Stability studies of selpercatinib reveal differential behavior under various stress conditions [16] [19] [29]. The compound demonstrates remarkable stability under thermal and photolytic stress conditions, maintaining structural integrity when exposed to elevated temperatures and light [29]. However, selpercatinib shows significant degradation under acidic, alkaline, and oxidative conditions [16] [19] [29].
Under acidic degradation conditions, selpercatinib exhibits approximately 9.51% degradation with 90.49% of the compound remaining intact [16]. Basic degradation conditions result in more extensive decomposition, with studies showing degradation ranging from 90.08% to 98.71% depending on the specific alkaline conditions employed [16] [19]. Oxidative stress produces the most severe degradation, with up to 100% decomposition observed under hydrogen peroxide treatment [19] [29].
Thermal stability analysis using differential scanning calorimetry reveals an endothermic peak with onset at 212°C and peak maximum at 214°C when measured at a heating rate of 10 Kelvin per minute [14]. Thermogravimetric analysis shows minimal mass loss of less than 0.5% by weight when heated from 25°C to 200°C, indicating excellent thermal stability within the normal pharmaceutical storage range [14].
| Stress Condition | Degradation (%) | Remaining (%) | Mass Balance (%) |
|---|---|---|---|
| Thermal | <1.0 | >99.0 | 99.37 |
| Photolytic | 2.66 | 97.34 | 98.64 |
| Acidic | 9.51 | 90.49 | 97.53 |
| Basic | 90.08-98.71 | 1.29-9.92 | 98.22 |
| Oxidative | 90.16-100 | 0-9.84 | 97.06 |
The synthesis of selpercatinib has been comprehensively documented in the patent literature, with the primary synthetic route detailed in patent WO2018/071447A1 [1] [2]. This patent describes a multi-step synthetic approach that enables the efficient construction of the complex pyrazolo[1,5-a]pyridine core structure characteristic of selpercatinib [1] [3].
The patent-derived synthetic pathway follows a convergent strategy that begins with sulfonyl chloride as the initial raw material [1]. The synthesis involves a systematic seven-step sequence that constructs the target molecule through strategic bond-forming reactions. The process demonstrates careful consideration of regioselectivity and functional group compatibility, ensuring high yields and purity throughout the synthetic sequence [1] [4].
The synthetic route described in the patent represents an optimized approach that balances synthetic efficiency with commercial viability. The methodology incorporates established organic transformations while addressing the unique structural challenges presented by the selpercatinib scaffold, particularly the formation of the pyrazolo[1,5-a]pyridine heterocycle and the incorporation of the complex substituent pattern [1] [3].
The synthetic route to selpercatinib involves the preparation of several critical intermediates that serve as building blocks for the final molecule. The first key intermediate is the sulfonyl hydroxylamine compound (332), which is obtained through the reaction of 2,4,6-trimethylbenzenesulfonyl chloride (329) with tert-butyl hydroxycarbamate (330) under basic conditions [1] [4].
The formation of the N-aminopyridyl salt (334) represents another crucial intermediate in the synthesis. This compound is generated through the reaction of the sulfonyl hydroxylamine with pyridine (333), serving as an electrophilic source of nitrogen for subsequent cyclization reactions [1]. The N-aminopyridyl salt is particularly important as it provides the necessary reactive functionality for the construction of the pyrazolo[1,5-a]pyridine core structure [5] [6].
A pivotal intermediate in the synthetic sequence is the pyrazolopyridine core (336), which is formed through the reaction of the N-aminopyridyl salt with chloroacrylonitrile (335) [1]. This intermediate incorporates the essential heterocyclic framework that defines the pharmacological activity of selpercatinib. The formation of this core structure requires careful control of reaction conditions to ensure optimal regioselectivity and yield [5] [6].
The synthesis also involves the preparation of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile and 6-bromo-4-hydroxy-pyrazolo[1,5-a]pyridine-3-carbonitrile as important synthetic intermediates [7] [8]. These brominated intermediates serve as versatile building blocks that can undergo various cross-coupling reactions to introduce the complex substituent pattern required for selpercatinib [7] [8].
The synthetic route to selpercatinib employs a variety of reaction mechanisms, each requiring specific conditions to achieve optimal results. The initial formation of the sulfonyl hydroxylamine intermediate proceeds through a nucleophilic substitution mechanism, where the hydroxylamine nitrogen attacks the sulfonyl chloride electrophile [1]. This reaction is typically conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the process [1].
The cyclization reaction that forms the pyrazolo[1,5-a]pyridine core involves a [3+2] cycloaddition mechanism between the N-aminopyridyl salt and the α,β-unsaturated nitrile compound [5] [6]. This reaction has been extensively studied using TEMPO-mediated conditions, which serve both as a Lewis acid and as an oxidant to facilitate the annulation-aromatization process [5] [6]. The reaction typically proceeds at elevated temperatures and requires careful control of stoichiometry to achieve optimal yields [5] [6].
The demethylation step in the synthesis utilizes dodecanethiol (337) under basic conditions in warm dimethylformamide (DMF) [1]. This reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the methyl ether, resulting in the formation of the corresponding phenol (338) [1]. The reaction conditions must be carefully controlled to prevent over-reaction and maintain the integrity of other functional groups in the molecule [1].
The Suzuki-Miyaura cross-coupling reaction represents a critical step in the synthesis, where the triflate intermediate (339) is coupled with the boronate ester (340) to form the coupled product (341) [1]. This palladium-catalyzed reaction is conducted at temperatures lower than typically employed for such transformations, demonstrating the enhanced reactivity of the triflate leaving group compared to halide substituents [1]. The reaction conditions are optimized to achieve selective coupling at the triflate position while preserving the bromide functionality for subsequent transformations [1].
The synthesis of selpercatinib generates several process-related impurities that are designated as imp-A, imp-B, imp-C, and imp-D [3] [9]. These impurities arise from various sources during the manufacturing process, including unreacted starting materials, synthetic intermediates, and side products from the primary synthetic transformations [3] [9]. The identification and characterization of these impurities are essential for quality control and regulatory compliance in pharmaceutical manufacturing [3] [9].
Impurity A (imp-A) is a process-related impurity that originates from incomplete conversion of starting materials or alternative reaction pathways during the synthesis [3] [9]. The structure of imp-A is closely related to selpercatinib but differs in specific functional group arrangements or substitution patterns [3] [9]. This impurity exhibits a retention time of 10.7988 minutes under standardized high-performance liquid chromatography conditions [3].
Impurity B (imp-B) represents another significant process-related impurity that can be formed during the synthesis of selpercatinib [3] [9]. This compound typically arises from side reactions involving the pyrazolo[1,5-a]pyridine core formation or subsequent functionalization steps [3] [9]. The impurity has a retention time of 30.422 minutes, which allows for its effective separation from the main compound and other impurities during analytical procedures [3].
Impurities C and D (imp-C and imp-D) are additional process-related impurities that are generated during the synthetic process [3] [9]. These compounds have retention times of 31.355 minutes and 32.554 minutes, respectively, enabling their identification and quantification using chromatographic methods [3]. The formation of these impurities is typically associated with specific reaction conditions or the presence of trace amounts of alternative starting materials [3] [9].
The structural elucidation of selpercatinib impurities employs a combination of advanced analytical techniques, with liquid chromatography-mass spectrometry (LC-MS) serving as the primary method for characterization [9] [10]. High-performance liquid chromatography coupled with mass spectrometry provides both separation and structural identification capabilities, enabling the determination of molecular weights and fragmentation patterns of the impurities [9] [10].
Mass spectrometry analysis reveals the molecular ion peaks and characteristic fragmentation patterns for each impurity, allowing for the determination of their molecular formulas and structural relationships to the parent compound [9] [10]. The fragmentation patterns provide valuable information about the functional groups present in the impurities and help elucidate their formation pathways during the synthetic process [9] [10].
Nuclear magnetic resonance (NMR) spectroscopy serves as a complementary technique for structural elucidation, providing detailed information about the connectivity and environment of atoms within the impurity structures [11]. Proton NMR and carbon-13 NMR spectroscopy are particularly useful for confirming the structural assignments made based on mass spectrometry data [11]. The combination of one-dimensional and two-dimensional NMR techniques enables comprehensive structural characterization of the impurities [11].
High-resolution mass spectrometry (HRMS) provides accurate mass measurements that support the determination of molecular formulas for the impurities [9] [10]. This technique is particularly valuable for distinguishing between structurally similar impurities and confirming the presence of specific functional groups based on characteristic mass differences [9] [10]. The accurate mass data obtained from HRMS analysis is essential for definitive structural assignments and quality control purposes [9] [10].
The quality control parameters for selpercatinib synthesis are established based on comprehensive analytical method validation following International Council for Harmonisation (ICH) guidelines [3] [9]. The analytical methods employed for impurity detection and quantification must demonstrate specificity, sensitivity, linearity, precision, accuracy, and robustness [3] [9].
The limit of detection (LOD) and limit of quantitation (LOQ) represent critical parameters for assessing the sensitivity of analytical methods used in quality control [3] [9]. For selpercatinib, the LOD is established at 0.0022 μg/mL, while the LOQ is set at 0.0065 μg/mL [3]. The process impurities exhibit similar detection limits, with LOD values ranging from 0.0020 to 0.0030 μg/mL and LOQ values ranging from 0.0060 to 0.0090 μg/mL [3] [9].
The precision of analytical methods is evaluated through repeatability and intermediate precision studies, with relative standard deviation (RSD) values typically required to be less than 2.0% for acceptable performance [3] [9]. The recovery studies for process impurities demonstrate acceptable accuracy, with recovery percentages ranging from 90% to 110% for all impurities at various concentration levels [3] [9].
The chromatographic conditions for quality control analysis are optimized to achieve baseline separation of all impurities from the main compound and from each other [3] [9]. The minimum resolution requirements are established at greater than 1.5 between the main peak and impurities, and greater than 1.2 between adjacent impurities [3] [9]. These parameters ensure reliable identification and quantification of impurities in pharmaceutical manufacturing [3] [9].